molecular formula C19H20N2O2S B2791929 (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 928199-29-5

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No. B2791929
CAS RN: 928199-29-5
M. Wt: 340.44
InChI Key: LCGGLDSVVXRILC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, also known as EPT, is a chemical compound that belongs to the thiazole family. EPT has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has also been investigated for its potential as an antifungal agent, as it has been found to inhibit the growth of several fungal strains. Additionally, (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has also been found to inhibit the growth of cancer cells and fungal strains, which may contribute to its potential as an anticancer and antifungal agent.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol in lab experiments is that it is relatively easy to synthesize. Additionally, (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol has been found to have low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. However, one limitation of using (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its potential as a treatment for fungal infections, particularly those that are resistant to current antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, which may help to identify additional potential applications for this compound.

Synthesis Methods

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves the reaction of 4-ethoxybenzaldehyde and thiosemicarbazide to form 4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-one. This intermediate is then reduced with sodium borohydride to produce (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol.

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGGLDSVVXRILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

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